8-(2-chloro-6-fluorophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(2-chloro-6-fluorophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 8-(2-chloro-6-fluorophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves multiple steps. The synthetic route typically starts with the preparation of the pyrido[2,1-b][1,3,5]thiadiazine core, followed by the introduction of the 2-chloro-6-fluorophenyl and 4-ethylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and fluoro positions, using common reagents like halides and nucleophiles.
Scientific Research Applications
8-(2-chloro-6-fluorophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 8-(2-chloro-6-fluorophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile include other pyrido[2,1-b][1,3,5]thiadiazine derivatives. These compounds share the same core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties. Some similar compounds include:
Properties
Molecular Formula |
C22H19ClFN3OS |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
8-(2-chloro-6-fluorophenyl)-3-(4-ethylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H19ClFN3OS/c1-2-14-6-8-15(9-7-14)26-12-27-20(28)10-16(17(11-25)22(27)29-13-26)21-18(23)4-3-5-19(21)24/h3-9,16H,2,10,12-13H2,1H3 |
InChI Key |
YGZJBBINHAEENF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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